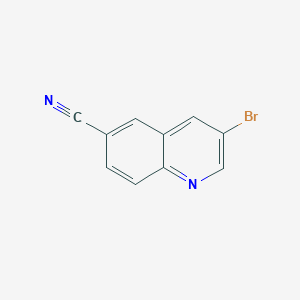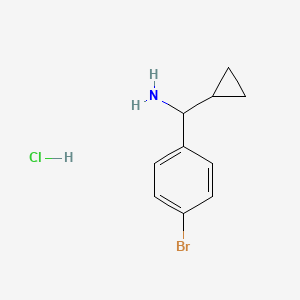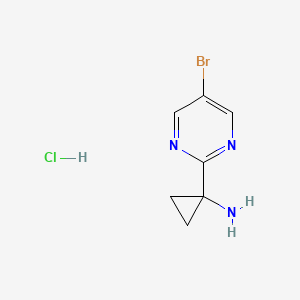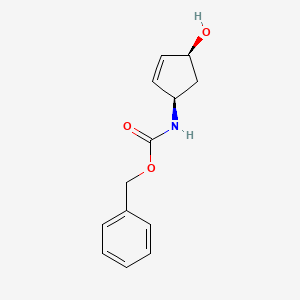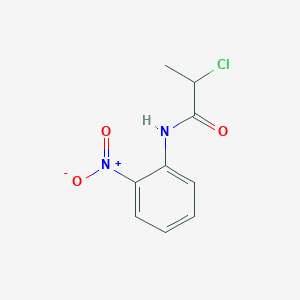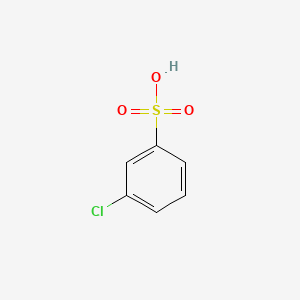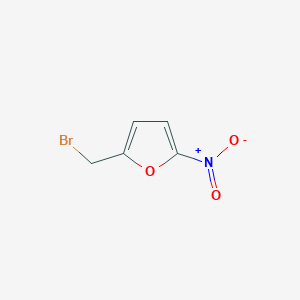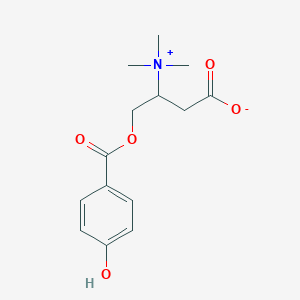
1-(4-Butoxybenzyl)piperazine
Overview
Description
The compound 1-(4-Butoxybenzyl)piperazine is a derivative of benzylpiperazine, which is a class of chemical compounds with various pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related benzylpiperazine derivatives.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives is often achieved through various organic reactions. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which suggests that similar synthetic strategies could be applied to this compound . Additionally, the synthesis of antioxidants using the Mannich reaction indicates the versatility of methods available for creating benzylpiperazine derivatives .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. The crystal structures of potential anti-malarial agents show the importance of specific substituents and molecular conformations . These findings can be extrapolated to understand how the butoxybenzyl group in this compound might influence its molecular conformation and potential interactions.
Chemical Reactions Analysis
The chemical reactions involving benzylpiperazine derivatives can be complex, with the formation of various intermolecular interactions. For example, the crystal structure of a synthesized compound revealed weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to the stability of the compound . These types of interactions could also be relevant to the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives, such as melting points and solubility, are influenced by their molecular structures. The antioxidant activity of a synthesized compound was determined using the DPPH free radical method, indicating its potential as an antioxidant . Similarly, the physical and chemical properties of this compound would need to be characterized to understand its potential applications.
Scientific Research Applications
Antioxidant and Fuel Additives : 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine, a derivative, has been synthesized and evaluated for its antioxidant properties in base fuel. It exhibited excellent thermal stability and comparable antioxidant activity to commercial antioxidants, suggesting potential use in fuel applications (Desai, Misra, & Nair, 2002).
Cardiotropic Activity : Research into 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has shown significant antiarrhythmic activity in various models, indicating potential applications in cardiovascular therapeutics (Mokrov et al., 2019).
Antimalarial Agents : Certain derivatives of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine have been found to possess anti-malarial activity. This research highlights the importance of specific molecular structures for generating antimalarial activity (Cunico et al., 2009).
Antibacterial Agents : 1,4-Disubstituted piperazines have shown enhanced antimicrobial activities against resistant pathogenic bacterial strains, suggesting their potential as antibacterial agents (Shroff et al., 2022).
Central Pharmacological Activity : Piperazine derivatives, including benzylpiperazine, have been investigated for their central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs. These compounds mainly involve the activation of the monoamine pathway (Brito et al., 2018).
Cancer Research : Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant growth inhibitory activity on various cancer cell lines, indicating their potential application in cancer treatment (Yarim et al., 2012).
Future Directions
Piperazine-containing drugs have been approved by the FDA for various uses, and the synthetic methodologies used to prepare these compounds are being reviewed . This suggests that there is ongoing interest in the development and study of piperazine derivatives, including potentially 1-(4-Butoxybenzyl)piperazine.
Mechanism of Action
Target of Action
Piperazine compounds, which “1-(4-Butoxybenzyl)piperazine” is a derivative of, are known to act as GABA receptor agonists . GABA receptors play a crucial role in the nervous system by inhibiting neuron activity, thus reducing neuronal excitability.
Mode of Action
As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-3-12-18-15-6-4-14(5-7-15)13-17-10-8-16-9-11-17/h4-7,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWDSSLJATWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290678 | |
| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21867-73-2 | |
| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21867-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



